2-(4-Nitrophenoxy)-1-phenylethanone
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone and its derivatives involves various chemical reactions, including condensation and substitution processes. A notable method involves the reaction of bromo-fluorophenylethanone with methylphenol or diphenol, leading to the formation of phenoxy phenylethanone compounds with yields ranging from 63% to 81% through substitution reactions with N-heterocyclic compounds (Mao Ze-we, 2015).
Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives has been characterized by various spectroscopic and X-ray diffraction analyses. For example, 2-hydroxy-4-alkoxy-3′-nitrobenzophenones synthesized demonstrated intra-molecular hydrogen bond formation, with X-ray diffraction analysis revealing non-planar benzophenone skeletons to minimize repulsive force (L. Lu & Liang‐Nian He, 2012).
Chemical Reactions and Properties
The reactivity of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives under various conditions highlights their versatile chemical properties. For instance, the electrochemical reduction of 4-nitrobenzophenone in aqueous medium reveals a complex mechanism involving reduction to dihydroxylamine, dehydration to nitroso compounds, and further reduction to hydroxylamino forms (E. Laviron, R. Meunier‐Prest, & R. Lacasse, 1994).
Physical Properties Analysis
The physical properties of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives, such as solubility, melting points, and crystal packing, have been extensively studied. The phase diagram of a related compound, 2-hydroxy-1, 2-diphenylethanone, with 4-nitro-o-phenylenediamine, indicated the formation of eutectics and inter-molecular compounds with distinct melting points and solubility characteristics (U. S. Rai, Manjeet Singh, & R. Rai, 2017).
Chemical Properties Analysis
The chemical properties of 2-(4-Nitrophenoxy)-1-phenylethanone derivatives, including reactivity towards various reagents and conditions, are critical for their application in synthesis and material science. The reaction of 4-nitro-1,2 phenylenediamine with 1-(p-R-phenyl)-3-(4-nitrophenyl)propenones resulted in Michael adducts, highlighting the compound's utility in forming complex organic structures (N. N. Kolos et al., 1996).
Safety And Hazards
The safety and hazards associated with “2-(4-Nitrophenoxy)-1-phenylethanone” are not directly available. However, similar compounds have been associated with certain hazards, such as being harmful if swallowed910.
Future Directions
The future directions for the study of “2-(4-Nitrophenoxy)-1-phenylethanone” are not directly available. However, similar compounds have shown potential in various fields, such as in the development of new antimicrobial drugs7 and in the field of molecular imaging11.
Please note that the information provided is based on the available literature and may not be fully applicable to “2-(4-Nitrophenoxy)-1-phenylethanone”. Further research would be needed to confirm these details.
properties
IUPAC Name |
2-(4-nitrophenoxy)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYIECVXQTDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309421 | |
Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)-1-phenylethanone | |
CAS RN |
18065-03-7 | |
Record name | NSC211925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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